molecular formula C16H34 B1596038 3-Methylpentadecane CAS No. 2882-96-4

3-Methylpentadecane

Cat. No. B1596038
CAS RN: 2882-96-4
M. Wt: 226.44 g/mol
InChI Key: FWXKCXJPHSAYMK-UHFFFAOYSA-N
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Description

3-Methylpentadecane is a chemical compound with the molecular formula C16H34 . It has an average mass of 226.441 Da and a monoisotopic mass of 226.266052 Da .


Molecular Structure Analysis

The molecular structure of 3-Methylpentadecane consists of 16 carbon atoms and 34 hydrogen atoms . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Methylpentadecane has a density of 0.8±0.1 g/cm3, a boiling point of 282.7±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 50.1±0.8 kJ/mol and a flash point of 98.2±11.4 °C . The index of refraction is 1.433, and it has a molar refractivity of 76.1±0.3 cm3 .

Scientific Research Applications

Chemical Structure and Properties

  • 3-Methylpentadecane belongs to a class of compounds characterized by branched alkanes. An example from this class, demonstrated in a study by Kar et al. (1998), is a compound with a complex structure consisting of a five-membered and a twelve-membered ring, both nonplanar, highlighting the intricate molecular configurations possible in such compounds (Kar et al., 1998).

Application in Organic Synthesis

  • 3-Methylpentadecane and its derivatives have applications in organic synthesis. For example, Larsson et al. (2004) describe the diastereoselective synthesis of pine sawfly pheromone components, indicating the role of such compounds in the synthesis of bioactive molecules (Larsson et al., 2004).

Role in Biodegradation Studies

  • Hydrocarbons like 3-Methylpentadecane are used as model compounds for biodegradation studies. Baarschers & Li (1983) synthesized compounds like 7-methylpentadecane for biodegradation studies on hydrocarbon-type dielectric fluids, demonstrating the relevance of these compounds in environmental science (Baarschers & Li, 1983).

Involvement in Pheromone Research

  • A study by Hedenström et al. (2009) identified 3-methylpentadecan-2-ol in female pine sawfly species, showcasing the importance of 3-Methylpentadecane derivatives in entomological pheromone research (Hedenström et al., 2009).

Exploration in Spectroscopy

  • Nickel & Mittleman (2011) explored the spectroscopic properties of 2-methylpentadecane, a structural isomer of 3-Methylpentadecane, using terahertz reflection time-domain spectroscopy. This indicates the potential of such compounds in advanced spectroscopic studies (Nickel & Mittleman, 2011).

Potential in Polymer Chemistry

  • Ricci et al. (2009) conducted a study on the polymerization of 3-Methyl-1,3-pentadiene, a compound related to 3-Methylpentadecane, highlighting its potential applications in the field of polymer chemistry (Ricci et al., 2009).

Safety and Hazards

Precautions for safe handling of 3-Methylpentadecane include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-methylpentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXKCXJPHSAYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880751
Record name pentadecane, 3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Ultra Scientific MSDS]
Record name 3-Methylpentadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

3-Methylpentadecane

CAS RN

2882-96-4
Record name 3-Methylpentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name pentadecane, 3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLPENTADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X64R3JC095
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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